2-Methyl-1-nitroprop-1-ene
Overview
Description
2-Methyl-1-nitroprop-1-ene is an organic compound with the molecular formula C4H7NO2 It is a nitroalkene, characterized by the presence of a nitro group (-NO2) attached to an alkene
Mechanism of Action
Mode of Action
It is known that 2-methyl-1-nitroprop-1-ene is a labile molecule that can be readily synthesized from 2-methyl propanal and nitrous acid . The postulated reaction mechanism for the formation of this compound begins with the nucleophilic attack of the most nucleophilic oxygen atom in the nitrone molecule on the most electrophilic carbon atom (Cβ) in the nitroethylene moiety .
Biochemical Analysis
Biochemical Properties
2-Methyl-1-nitroprop-1-ene plays a significant role in biochemical reactions, particularly in cycloaddition reactions. It acts as an electrophilic component in [3+2] cycloaddition reactions with nitrones, forming nitro-substituted cycloadducts . This compound interacts with nucleophilic oxygen atoms in nitrone molecules, leading to the formation of new carbon-nitrogen bonds . The nature of these interactions is primarily polar, with asynchronous transition states .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by participating in cycloaddition reactions that can alter cellular metabolism and gene expression . It has been observed to affect cell signaling pathways by modifying the structure and function of key biomolecules involved in these pathways . Additionally, this compound can impact cellular metabolism by interacting with enzymes and proteins that regulate metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a strong electrophile, engaging in cycloaddition reactions with nucleophilic components such as nitrones . These reactions are initiated by the attack of the nucleophilic oxygen atom on the electrophilic carbon atom in the nitroethylene moiety of this compound . This interaction favors the formation of nitro-substituted cycloadducts, which can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by storage conditions and the presence of reactive species . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in metabolic pathways and gene expression . These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term biochemical impact .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical reactions without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s adverse effects become pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound can be metabolized through reduction and oxidation reactions, leading to the formation of various metabolites . These metabolic pathways can influence the levels of key metabolites and affect overall metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound is influenced by its chemical properties and the presence of binding partners .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound interacts with the appropriate biomolecules to exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1-nitroprop-1-ene can be synthesized through the reaction of 2-methylpropanal with nitrous acid. The reaction mechanism involves the nucleophilic attack of the nitrous acid on the aldehyde group of 2-methylpropanal, leading to the formation of the nitroalkene . The reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and minimize by-products. The compound is usually stored under inert gas at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-nitroprop-1-ene undergoes various chemical reactions, including:
Cycloaddition Reactions: It participates in [3+2] cycloaddition reactions with nitrones, leading to the formation of cycloadducts.
Reduction Reactions: The nitro group can be reduced to form amines or hydroxylamines.
Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Cycloaddition Reactions: Typically involve nitrones as reactants and are carried out under mild conditions.
Reduction Reactions: Common reducing agents include hydrogen gas with a catalyst, or metal hydrides.
Substitution Reactions: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Cycloaddition Reactions: Formation of nitro-substituted cycloadducts.
Reduction Reactions: Formation of amines or hydroxylamines.
Substitution Reactions: Formation of substituted nitroalkenes.
Scientific Research Applications
2-Methyl-1-nitroprop-1-ene is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of materials with specific properties.
Biological Studies: Investigated for its biological activity and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitroprop-1-ene
- 1-Chloronitroethene
- 1-Bromonitroethene
- (E)-2-Arylnitroethenes
- (E)-1-Nitroprop-1-ene
- (E)-3,3,3-Trichloro-1-nitroprop-1-ene
- (E)-3,3,3-Trifluor-1-nitroprop-1-ene
- (E)-3-Nitroacrylate
Uniqueness
2-Methyl-1-nitroprop-1-ene is unique due to its specific structure, which includes a methyl group adjacent to the nitroalkene moiety. This structural feature influences its reactivity and the types of reactions it undergoes, making it a valuable compound in organic synthesis and research .
Properties
IUPAC Name |
2-methyl-1-nitroprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-4(2)3-5(6)7/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMMUDFDTWWSQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166943 | |
Record name | 1-Propene, 2-methyl-1-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1606-30-0 | |
Record name | 1-Propene, 2-methyl-1-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1606-30-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89775 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Propene, 2-methyl-1-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of a nitro group affect the reactivity of alkenes with ozone in the atmosphere?
A: Research indicates that attaching a nitro group to the carbon-carbon double bond (C=C) of an alkene significantly decreases its reaction rate with ozone. [] Specifically, the study found that 2-methyl-1-nitroprop-1-ene, with its nitro group adjacent to the C=C, reacts with ozone 2-3 orders of magnitude slower than simple alkenes lacking this functional group. [] This decreased reactivity translates to a longer atmospheric lifetime for nitroalkenes compared to their non-nitro counterparts. [] For instance, this compound has an estimated atmospheric lifetime of 134 days in the presence of 100 ppb ozone, considerably longer than many simple alkenes. []
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